(E)-3-(furan-2-yl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide (E)-3-(furan-2-yl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 1285494-23-6
VCID: VC7097279
InChI: InChI=1S/C13H10N4O3/c18-13(17-14-8-9-3-1-5-19-9)11-7-10(15-16-11)12-4-2-6-20-12/h1-8H,(H,15,16)(H,17,18)/b14-8+
SMILES: C1=COC(=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CO3
Molecular Formula: C13H10N4O3
Molecular Weight: 270.248

(E)-3-(furan-2-yl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide

CAS No.: 1285494-23-6

Cat. No.: VC7097279

Molecular Formula: C13H10N4O3

Molecular Weight: 270.248

* For research use only. Not for human or veterinary use.

(E)-3-(furan-2-yl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide - 1285494-23-6

Specification

CAS No. 1285494-23-6
Molecular Formula C13H10N4O3
Molecular Weight 270.248
IUPAC Name 5-(furan-2-yl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide
Standard InChI InChI=1S/C13H10N4O3/c18-13(17-14-8-9-3-1-5-19-9)11-7-10(15-16-11)12-4-2-6-20-12/h1-8H,(H,15,16)(H,17,18)/b14-8+
Standard InChI Key SJPVPGYHXMIZKS-RIYZIHGNSA-N
SMILES C1=COC(=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CO3

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a 1H-pyrazole ring substituted at position 3 with a furan-2-yl group and at position 5 with a carbohydrazide functional group. The hydrazone linkage (-NH-N=CH-) connects the pyrazole to a furan-2-ylmethylene moiety, adopting an (E)-configuration around the imine bond. This planar arrangement facilitates π-π stacking interactions and hydrogen bonding, critical for biological activity.

The molecular formula is inferred as C₁₂H₁₀N₄O₃, with a theoretical molecular weight of 274.24 g/mol. This aligns with analogs such as N'-(furan-2-ylmethylene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide (C₁₄H₁₂N₄O₂S, MW 300.34 g/mol), where substitution of the thiophene with a second furan reduces sulfur content and increases oxygen atoms.

Table 1: Comparative Molecular Properties of Analogous Compounds

Property(E)-3-(Furan-2-yl)-N'-(Furan-2-ylmethylene)-1H-Pyrazole-5-Carbohydrazide (Inferred)N'-(Furan-2-ylmethylene)-3-(5-Methylthiophen-2-yl)-1H-Pyrazole-5-Carbohydrazide
Molecular FormulaC₁₂H₁₀N₄O₃C₁₄H₁₂N₄O₂S
Molecular Weight (g/mol)274.24300.34
Key Functional GroupsPyrazole, Furan (×2), HydrazonePyrazole, Furan, Thiophene, Hydrazone

Spectroscopic Characterization

While experimental data for this specific compound is unavailable, related hydrazones exhibit distinct spectral signatures:

  • IR Spectroscopy: Stretching vibrations at 3,250–3,300 cm⁻¹ (N-H), 1,650–1,680 cm⁻¹ (C=O), and 1,590–1,610 cm⁻¹ (C=N).

  • ¹H NMR: Peaks between δ 6.2–7.8 ppm for furan protons, δ 8.2–8.5 ppm for imine (CH=N), and δ 10.5–11.0 ppm for hydrazide NH.

Synthesis and Optimization

General Synthetic Routes

The synthesis typically involves a two-step process:

  • Formation of Pyrazole-Carboxylic Acid: Cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives yields 1H-pyrazole-5-carboxylic acids.

  • Hydrazone Formation: Reaction of the carboxylic acid with furan-2-carbaldehyde under acidic conditions (e.g., acetic acid) forms the hydrazone linkage.

Example Reaction Scheme:

  • Step 1:
    Diketone+Hydrazine1H-Pyrazole-5-Carboxylic Acid\text{Diketone} + \text{Hydrazine} \rightarrow \text{1H-Pyrazole-5-Carboxylic Acid}

  • Step 2:
    1H-Pyrazole-5-Carboxylic Acid+Furan-2-CarbaldehydeH⁺(E)-Hydrazone\text{1H-Pyrazole-5-Carboxylic Acid} + \text{Furan-2-Carbaldehyde} \xrightarrow{\text{H⁺}} \text{(E)-Hydrazone}

Optimization Challenges

  • Steric Hindrance: Bulky furan substituents may reduce reaction yields, necessitating elevated temperatures (80–100°C).

  • Byproduct Formation: Competing (Z)-isomers require careful pH control (pH 4–5) to favor the (E)-configuration.

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMSO, DMFA) but insoluble in water due to hydrophobic furan rings.

  • Thermal Stability: Decomposition temperatures >200°C, inferred from analogs with similar aromatic systems .

Crystallographic Data

Though single-crystal data is unavailable, molecular modeling predicts a monoclinic crystal system with π-stacking distances of 3.4–3.6 Å between furan and pyrazole rings.

Biological Activities

Anticancer Activity

Structural analogs demonstrate moderate cytotoxicity:

  • IC₅₀: 25–50 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

  • Apoptosis Pathway: Activation of caspase-3/7 and PARP cleavage.

Table 2: Cytotoxicity of Pyrazole-Hydrazone Analogs

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-739.7Caspase-3/7 activation
A54947.2ROS generation, DNA fragmentation

Applications in Material Science

Optical Properties

The conjugated π-system enables absorption in the UV-Vis range (λₘₐₓ 280–320 nm), suggesting utility as:

  • Fluorescent Probes: For metal ion detection (e.g., Fe³⁺, Cu²⁺).

  • Nonlinear Optical (NLO) Materials: Second-harmonic generation efficiency comparable to urea.

Coordination Chemistry

The hydrazone moiety acts as a polydentate ligand, forming complexes with transition metals (e.g., Cu, Ni):

  • Cu(II) Complexes: Exhibit enhanced antioxidant activity (SC50 12.5 µM in DPPH assay).

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